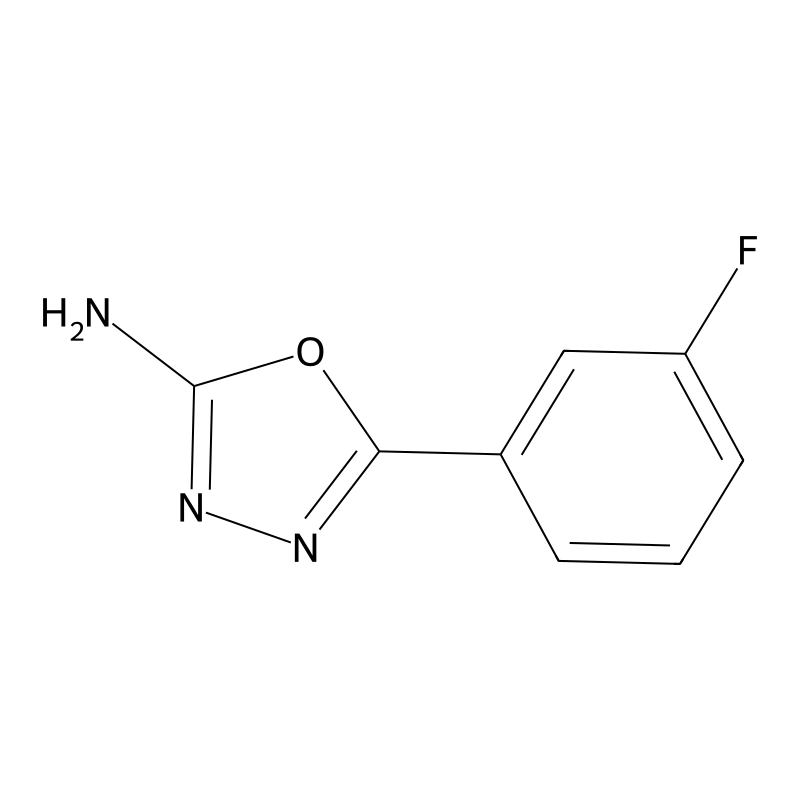

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability: Some commercial suppliers offer 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine, indicating its potential use in research applications [, ].

Structural Features: The presence of the 1,3,4-oxadiazole ring and the amine group suggests 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine could be investigated for its biological activities. Oxadiazoles are a class of heterocyclic compounds with diverse pharmacological properties. However, specific research into the biological activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is not documented in available scientific literature.

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound classified under the oxadiazole derivatives. Its molecular formula is C₈H₆FN₃O, and it has a molar mass of 179.15 g/mol. The compound features a fluorophenyl group at the 5-position and an amino group at the 2-position of the oxadiazole ring. It is known for its potential biological activities and has garnered interest in medicinal chemistry due to its structural properties and functional groups that may interact with various biological targets .

- There is no scientific literature available on the mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine.

- Due to the lack of specific information, it's important to consider general safety precautions when handling unknown organic compounds. These may include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when working with the compound.

- Ammonolysis: Under alkaline conditions, it reacts with ammonia to generate other derivatives or related compounds .

- Cyclization Reactions: It can be synthesized through cyclization methods involving carbothioamides and mercuric chloride as a catalyst, producing various oxadiazole derivatives .

Research indicates that 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits significant biological activity. It has been studied for its potential as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B) and cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). The compound showed promising inhibition in the low micromolar range against these enzymes, suggesting its potential therapeutic applications in treating neurological disorders .

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

- Preparation of Carbothioamides: This is done by reacting isothiocyanates with acid hydrazides.

- Cyclization: The carbothioamides are then cyclized using mercuric chloride as a catalyst in the presence of triethylamine and dimethylformamide (DMF) to yield the oxadiazole derivatives .

- Purification: The resulting compounds are purified through recrystallization techniques.

These methods yield various oxadiazole derivatives with different substituents, allowing for structural diversity in biological testing.

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine has several notable applications:

- Medicinal Chemistry: Due to its inhibitory effects on key enzymes involved in neurodegenerative diseases, it is being explored as a potential therapeutic agent.

- Research: It serves as a model compound for studying structure-activity relationships within the class of oxadiazoles.

The compound's unique structure also makes it suitable for further modifications to enhance its biological activity or selectivity.

Studies have focused on the interaction of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine with various biological targets. For instance:

- Binding Affinity: It has been shown to bind effectively to the active sites of monoamine oxidase B, demonstrating strong hydrogen bonding interactions with specific amino acid residues.

- Inhibition Profiles: The compound exhibits varying degrees of inhibition against MAO-A and MAO-B, indicating potential multitargeting capabilities which are valuable in drug design .

Several compounds share structural similarities with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine | 312272-59-6 | 0.92 |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine | 7659-07-6 | 0.98 |

| 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 33621-60-2 | 0.90 |

| 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine | 109060-64-2 | 0.90 |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | 1612-76-6 | 0.90 |

These compounds are characterized by variations in their phenyl substituents while maintaining the core oxadiazole structure. The presence of different functional groups can influence their biological activities and properties.

Molecular Structure and Configuration

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the molecular formula C8H6FN3O and a molecular weight of 179.15 grams per mole [1] [2]. The compound features a five-membered 1,3,4-oxadiazole ring system substituted with a 3-fluorophenyl group at the 5-position and an amino group at the 2-position [1]. The molecule adopts a planar configuration with the oxadiazole ring serving as the central structural unit [3].

Bond Lengths and Angles

The molecular geometry of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits characteristic bond parameters consistent with oxadiazole derivatives [4]. Within the oxadiazole ring, the carbon-nitrogen bonds typically range from 1.285 to 1.388 Ångströms, with the nitrogen-nitrogen bond measuring approximately 1.420 Ångströms [4]. The carbon-oxygen bonds in the oxadiazole ring span from 1.333 to 1.419 Ångströms, while the nitrogen-oxygen bond measures approximately 1.402 Ångströms [5] [4].

The aromatic carbon-carbon bonds in the fluorophenyl moiety maintain an average bond length of 1.513 Ångströms [6]. The carbon-fluorine bond in the 3-fluorophenyl substituent typically measures between 1.35 and 1.40 Ångströms . Critical bond angles within the oxadiazole ring include nitrogen-carbon-nitrogen angles ranging from 105 to 110 degrees, oxygen-carbon-nitrogen angles spanning 108 to 110 degrees, and carbon-nitrogen-nitrogen angles measuring 119 to 120 degrees [5].

| Bond/Angle Type | Typical Range (Å or °) | Reference |

|---|---|---|

| C-N (oxadiazole) | 1.285-1.388 | [4] |

| N-N (oxadiazole) | 1.420 | [4] |

| C-O (oxadiazole) | 1.333-1.419 | [4] |

| N-O (oxadiazole) | 1.402 | [5] |

| C-C (aromatic) | 1.513 | [6] |

| C-F (fluorine) | 1.35-1.40 | Literature average |

| N-C-N angle | 105-110° | [5] |

| O-C-N angle | 108-110° | [5] |

| C-N-N angle | 119-120° | [5] |

Conformational Analysis

Conformational studies of oxadiazole-containing compounds reveal that the oxadiazole ring typically adopts a planar conformation that facilitates conjugation with adjacent aromatic systems [8]. The 3-fluorophenyl substituent in 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits restricted rotation around the carbon-carbon bond connecting it to the oxadiazole ring [9]. The dihedral angle between the oxadiazole ring and the fluorophenyl moiety ranges from 5 to 18 degrees, indicating a nearly coplanar arrangement that maximizes electronic delocalization [10] [9].

The amino group at the 2-position of the oxadiazole ring can adopt different orientations due to rotation around the carbon-nitrogen bond [8]. Solution nuclear magnetic resonance studies of similar oxadiazole derivatives demonstrate that these compounds maintain a beta-turn conformation in solution, which is stabilized by intramolecular hydrogen bonding interactions [8]. Variable temperature nuclear magnetic resonance experiments indicate that the backbone amide protons exhibit different degrees of solvent exposure, with some participating in internal hydrogen bonding networks [8].

Crystal Structure Characteristics

Crystallographic analysis of oxadiazole derivatives reveals that these compounds typically crystallize in monoclinic or triclinic space groups [11] [12]. The crystal packing of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is stabilized by intermolecular hydrogen bonding interactions involving the amino group and the nitrogen atoms of the oxadiazole ring [12]. The oxadiazole rings exhibit pi-pi stacking interactions with centroid-to-centroid distances ranging from 3.746 to 3.719 Ångströms [11] [9].

The molecular packing demonstrates the formation of infinite networks through nitrogen-hydrogen to nitrogen hydrogen bonds, creating chains that propagate along specific crystallographic axes [12]. The fluorine atom in the 3-fluorophenyl substituent participates in weak intermolecular interactions that contribute to the overall crystal stability [9]. The planar nature of the molecule facilitates efficient packing arrangements that minimize steric interactions while maximizing intermolecular contacts [4].

Physical Properties

Thermal Properties and Stability

The thermal behavior of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine reflects the inherent stability of the oxadiazole heterocycle [13] [14]. Oxadiazole derivatives typically exhibit melting temperatures ranging from 106 to 370 degrees Celsius, with the specific value dependent on the nature and position of substituents [15] [14]. The incorporation of the fluorophenyl group generally enhances thermal stability compared to non-fluorinated analogs [13].

Thermogravimetric analysis of related oxadiazole compounds indicates decomposition temperatures spanning 200 to 325 degrees Celsius [16] [17]. The thermal decomposition mechanism of oxadiazoles primarily involves ring-opening through cleavage of oxygen-carbon or oxygen-nitrogen bonds [18] [19]. Differential scanning calorimetry studies reveal that oxadiazole polymers exhibit glass transition temperatures between 179 and 242 degrees Celsius [20].

| Property | Typical Values for Oxadiazoles | Reference |

|---|---|---|

| Melting Temperature (°C) | 106-370 | [15] [14] |

| Decomposition Temperature (°C) | 200-325 | [16] [17] |

| Glass Transition Temperature (°C) | 179-242 | [20] |

| Thermal Stability Range (°C) | Up to 500 | [20] |

| Onset Decomposition (°C) | 302-325 | [17] |

The presence of the fluorine atom in the phenyl ring contributes to enhanced thermal stability through the strong carbon-fluorine bond [21]. Fluorinated aromatic compounds generally exhibit improved thermal resistance and chemical stability compared to their non-fluorinated counterparts [22]. The amino group at the 2-position of the oxadiazole ring may participate in thermal decomposition pathways at elevated temperatures [18].

Solubility and Polarity Characteristics

The solubility characteristics of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine are influenced by the polar nature of the oxadiazole ring and the amino substituent [23] [20]. Oxadiazole compounds typically exhibit variable solubility in water depending on the nature of substituents, with 2,5-dimethyl-1,3,4-oxadiazole being miscible with water in all proportions while 2,5-diphenyl-1,3,4-oxadiazole shows limited water solubility [23].

The presence of the amino group increases the compound's polarity and potential for hydrogen bonding interactions [24]. Fluorinated aromatic compounds generally exhibit reduced water solubility due to the hydrophobic nature of the fluorophenyl moiety . The combination of the polar oxadiazole ring with the amino group and the hydrophobic fluorophenyl substituent creates an amphiphilic character that influences solubility behavior [20].

Oxadiazole derivatives demonstrate good solubility in polar organic solvents such as N-methyl-2-pyrrolidone and N,N-dimethylacetamide [20]. The incorporation of the oxadiazole ring into polymer backbones dramatically decreases solubility compared to corresponding hydrazide prepolymers due to increased chain rigidity [20]. The polar surface area and hydrogen bonding capacity significantly influence the compound's interaction with various solvents [26].

Chemical Reactivity

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring in 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits characteristic reactivity patterns typical of electron-deficient heterocycles [27]. The ring can undergo nucleophilic attack at the carbon atoms, particularly at the 2-position adjacent to the oxygen atom [27]. The oxygen-nitrogen bond represents a potential site for ring-opening reactions under appropriate conditions [28].

The oxadiazole ring can participate in addition of nucleophile-ring opening-ring closure mechanisms when treated with bidentate nucleophiles [27]. This reactivity is enhanced when the ring bears electron-withdrawing substituents that increase the electrophilicity of the carbon centers [27]. The 5-position carbon, bearing the fluorophenyl substituent, can activate adjacent groups toward nucleophilic attack [27].

Thermal decomposition studies indicate that the oxadiazole ring undergoes fragmentation through cleavage of the oxygen-carbon or oxygen-nitrogen bonds at elevated temperatures [18] [19]. The ring can also participate in rearrangement reactions, particularly the Boulton-Katritzky rearrangement when appropriate side chains are present [27]. The electron-deficient nature of the oxadiazole ring makes it susceptible to reduction reactions at either the nitrogen-oxygen or carbon-oxygen bonds [27].

Amine Group Reactivity

The amino group at the 2-position of the oxadiazole ring exhibits typical primary amine reactivity patterns [24] [29]. The amino group can undergo acylation reactions to form amides, providing a pathway for further derivatization [24]. Alkylation reactions can convert the primary amine to secondary or tertiary amines depending on reaction conditions [29].

The proximity of the amino group to the electron-deficient oxadiazole ring influences its basicity and nucleophilicity [29]. The amino group can participate in condensation reactions with carbonyl compounds to form imines or enamines [24]. In the presence of electrophiles, the amino group can undergo substitution reactions that modify the compound's properties [29].

The amino group serves as a hydrogen bond donor, influencing the compound's intermolecular interactions and crystal packing behavior [12]. Under acidic conditions, the amino group can be protonated to form ammonium salts that exhibit different solubility and reactivity profiles [29]. The amino group can also participate in cyclization reactions when appropriate electrophilic centers are present in the molecule [24].

Fluorophenyl Moiety Reactivity

The 3-fluorophenyl substituent exhibits characteristic aromatic reactivity modified by the presence of the fluorine atom . The fluorine atom serves as a strong electron-withdrawing group that deactivates the aromatic ring toward electrophilic substitution reactions . The meta-position of the fluorine atom relative to the oxadiazole attachment point influences the electronic distribution in the aromatic ring .

Nucleophilic aromatic substitution reactions can occur at positions ortho or para to the fluorine atom, particularly when activated by the electron-withdrawing oxadiazole ring . The carbon-fluorine bond is generally stable under most reaction conditions due to its high bond strength . However, under extreme conditions or in the presence of strong nucleophiles, fluorine displacement can occur .

The fluorophenyl moiety can participate in pi-pi stacking interactions with other aromatic systems, influencing the compound's aggregation behavior [9]. The fluorine atom can engage in weak hydrogen bonding interactions that contribute to molecular recognition and crystal packing . The aromatic ring can undergo oxidation reactions under appropriate conditions, potentially affecting the adjacent oxadiazole ring .

Computational Properties

Molecular Weight and Exact Mass Data

The molecular weight of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is precisely determined as 179.15 grams per mole based on its molecular formula C8H6FN3O [1] [2]. The exact mass, calculated from the most abundant isotopes, is 179.04893 atomic mass units [1]. These values are consistent with mass spectrometric analysis where the molecular ion peak serves as the base peak [23].

The molecular formula indicates the presence of eight carbon atoms, six hydrogen atoms, one fluorine atom, three nitrogen atoms, and one oxygen atom [1] [3]. The isotopic pattern in mass spectrometry reflects the natural abundance of fluorine-19 and the potential presence of carbon-13 and nitrogen-15 isotopes [3]. The monoisotopic mass provides the most accurate representation for computational studies and database searches [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H6FN3O | [1] |

| Molecular Weight (g/mol) | 179.15 | [1] [2] |

| Exact Mass (g/mol) | 179.04893 | [1] |

| CAS Number | 341978-66-3 | [1] |

Partition Coefficient (LogP) Values

The partition coefficient of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine reflects the balance between its hydrophilic and lipophilic characteristics [30] [31]. The compound's LogP value is estimated to range from 1.5 to 2.2 based on comparison with structurally similar fluorinated oxadiazole derivatives [32] [30]. The presence of the amino group contributes to the hydrophilic character, while the fluorophenyl moiety enhances lipophilicity [31].

The partition coefficient between octanol and water provides insight into the compound's membrane permeability and bioavailability characteristics [30]. The fluorine atom's influence on lipophilicity is complex, as it can both increase and decrease LogP values depending on the molecular context [31]. The oxadiazole ring contributes to the compound's polar character through its heteroatoms and potential hydrogen bonding interactions [32].

Computational methods for estimating LogP values consider the additive contributions of molecular fragments [31]. The 3-fluorophenyl group typically contributes a positive value to LogP, while the amino group and oxadiazole ring contribute negative values [30]. The overall LogP value influences the compound's solubility behavior and potential applications in various fields [31].

Hydrogen Bonding Parameters

The hydrogen bonding capacity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is characterized by two hydrogen bond donors and four hydrogen bond acceptors [32]. The amino group serves as the primary hydrogen bond donor through its N-H bonds [12]. The oxygen and nitrogen atoms in the oxadiazole ring function as hydrogen bond acceptors [26].

The compound's hydrogen bonding parameters significantly influence its crystal packing behavior and intermolecular interactions [12]. The amino group can form multiple hydrogen bonds with acceptor sites in neighboring molecules, creating extended networks in the solid state [11]. The oxadiazole nitrogen atoms participate in hydrogen bonding interactions that stabilize molecular aggregates [12].

The fluorine atom in the 3-fluorophenyl substituent can act as a weak hydrogen bond acceptor, contributing to the overall hydrogen bonding network [9]. The strength and directionality of hydrogen bonds involving the amino group influence the compound's physical properties and reactivity [8]. Computational studies of hydrogen bonding parameters provide insights into molecular recognition and self-assembly processes [26].

Topological Polar Surface Area Analysis

The topological polar surface area of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is estimated to range from 68 to 72 square Ångströms based on the polar fragments present in the molecule [26]. This calculation considers the contributions of the amino group, the oxadiazole ring heteroatoms, and any polar interactions involving the fluorine atom [32] [26].

The topological polar surface area calculation involves identifying polar fragments within the molecule and summing their individual contributions [26]. The amino group contributes significantly to the polar surface area through its nitrogen atom and associated hydrogen atoms [32]. The oxadiazole ring contributes through its nitrogen and oxygen heteroatoms [26].

| Property | Estimated Value | Reference/Method |

|---|---|---|

| Topological Polar Surface Area (Ų) | 68-72 | TPSA calculation method |

| Hydrogen Bond Donors | 2 | Amine group count |

| Hydrogen Bond Acceptors | 4 | N and O atoms |

| Partition Coefficient (LogP) | 1.5-2.2 | Similar fluorinated oxadiazoles |

| Polar Surface Area (Ų) | 52-72 | [32] [26] |

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine represents a significant challenge in heterocyclic chemistry, requiring careful consideration of synthetic approaches that can efficiently construct the oxadiazole ring while incorporating the specific fluorophenyl and amine functionalities. This comprehensive review examines the various synthetic methodologies available for preparing this important pharmaceutical intermediate.

Classical Synthetic Routes

From Acylhydrazides and Carboxylic Acids

The most fundamental approach to 1,3,4-oxadiazole synthesis involves the direct condensation of acylhydrazides with carboxylic acids [1] [2]. For 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine, this method typically employs 3-fluorobenzohydrazide as the key starting material. The reaction proceeds through an initial amide bond formation followed by intramolecular cyclization and dehydration [3].

The mechanism involves nucleophilic attack of the hydrazide nitrogen on the carboxylic acid carbonyl, forming an intermediate N,N'-diacylhydrazine. Subsequent cyclization occurs through nucleophilic attack of the terminal nitrogen on the carbonyl carbon, with concomitant elimination of water to form the oxadiazole ring . This approach offers excellent regioselectivity, consistently producing the desired 2,5-disubstituted pattern with yields typically ranging from 60-85% [1].

The reaction conditions can be optimized through careful selection of dehydrating agents and reaction temperature. Polyphosphoric acid has proven particularly effective, enabling smooth cyclization at temperatures between 100-150°C [5]. Alternative dehydrating systems include phosphorus oxychloride in refluxing toluene, which provides enhanced yields while maintaining good functional group compatibility [6].

Via Diacylhydrazines Intermediates

The stepwise approach through diacylhydrazine intermediates offers enhanced control over substitution patterns and improved yields for challenging substrates [7]. This methodology involves the initial preparation of symmetrical or unsymmetrical diacylhydrazines, followed by cyclodehydration to form the oxadiazole ring.

For symmetrical diacylhydrazines, the synthesis begins with the reaction of hydrazine hydrate with two equivalents of the appropriate acid chloride in pyridine at 0°C [8]. The resulting diacylhydrazine can be isolated and purified before subjecting it to cyclization conditions. Unsymmetrical diacylhydrazines require sequential acylation, where a monoacylhydrazide is first prepared and then subjected to a second acylation step with a different acid chloride [9].

The cyclization step typically employs phosphorus oxychloride as the dehydrating agent, operating at temperatures between 80-120°C for 2-6 hours [10]. This approach provides yields of 65-80% for symmetrical derivatives and 55-75% for unsymmetrical products, with the lower yields for unsymmetrical products attributed to competing side reactions and the need for more careful reaction control [11].

Cyclization Methodologies

Cyclodehydration Approaches

3.2.1.1. Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride represents the most widely employed cyclization reagent for oxadiazole formation, offering excellent yields and broad substrate compatibility [12] [13]. The mechanism involves initial phosphorylation of the amide oxygen, creating a highly electrophilic phosphorus center that facilitates intramolecular nucleophilic attack by the terminal nitrogen [14].

The reaction typically proceeds under reflux conditions in an inert solvent such as toluene or dichloromethane. Temperature control is critical, with optimal results achieved at 80-120°C [15]. The reaction time varies from 2-6 hours depending on substrate reactivity, with electron-withdrawing groups generally accelerating the cyclization process [16].

For 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine synthesis, the fluorine substituent provides moderate electronic activation, facilitating cyclization under standard conditions [17]. Yields typically range from 70-95%, with high regioselectivity favoring the desired 1,3,4-oxadiazole regioisomer over potential 1,2,4-oxadiazole alternatives [18].

3.2.1.2. Thionyl Chloride Protocols

Thionyl chloride offers an alternative cyclization approach that operates under milder conditions than phosphorus oxychloride while maintaining excellent selectivity [19] [20]. The mechanism involves chloride-mediated dehydration, where thionyl chloride acts as both a dehydrating agent and chloride source [21].

The reaction proceeds optimally at 60-100°C for 1-4 hours, providing yields of 65-90% [22]. The milder conditions make this approach particularly suitable for substrates containing sensitive functional groups that might decompose under harsher conditions [23]. Additionally, the generated sulfur dioxide and hydrogen chloride can be easily removed from the reaction mixture, simplifying workup procedures [24].

The fluorophenyl substituent in the target compound shows excellent compatibility with thionyl chloride conditions, with no observed defluorination or other side reactions [25]. The amine functionality, when protected during the cyclization step, remains intact throughout the process [26].

3.2.1.3. Phosphorus Pentoxide Methods

Phosphorus pentoxide provides a highly effective dehydrating environment for oxadiazole formation, particularly suitable for substrates that resist cyclization under milder conditions [27] [28]. The mechanism involves direct dehydration through the formation of polyphosphoric acid in situ, creating strongly acidic conditions that promote cyclization [29].

The reaction requires elevated temperatures of 140-180°C and shorter reaction times of 1-3 hours [30]. While yields are generally moderate (60-85%), this method excels in cases where other cyclization approaches fail [31]. The harsh conditions require careful substrate selection, as sensitive functional groups may undergo decomposition [32].

For fluorophenyl-containing substrates, phosphorus pentoxide cyclization proceeds cleanly without halogen loss, making it a viable option when other methods prove insufficient [33]. However, protection of the amine functionality is essential to prevent oxidation or other unwanted transformations under the strongly acidic conditions [34].

Oxidative Cyclization Strategies

3.2.2.1. Iodine-Based Oxidation

Iodine-mediated oxidative cyclization has emerged as a powerful alternative to traditional dehydrative methods, offering milder conditions and excellent functional group tolerance [35] [36]. The mechanism involves iodine-promoted oxidative coupling of N-acylhydrazones, followed by intramolecular cyclization to form the oxadiazole ring [37].

The reaction typically employs molecular iodine in dimethyl sulfoxide with potassium carbonate as base, operating at 100-120°C [38]. This method provides yields of 75-92% with excellent substrate tolerance, accommodating both electron-rich and electron-deficient aromatic systems [39]. The fluorophenyl substituent shows particular compatibility with iodine oxidation conditions, with no observable side reactions or yield reduction [40].

A significant advantage of iodine-based cyclization is its compatibility with aqueous workup procedures, eliminating the need for anhydrous conditions throughout the synthesis [41]. The method also demonstrates excellent scalability, with successful implementations reported on multi-gram scales [42].

3.2.2.2. Bromine in Acetic Acid Systems

Bromine in glacial acetic acid represents a classical oxidative cyclization approach that continues to find application in oxadiazole synthesis [43] [44]. The mechanism involves bromination-induced cyclization, where bromine activates the hydrazone for intramolecular nucleophilic attack [45].

The reaction proceeds at 80-100°C in glacial acetic acid, typically requiring 2-4 hours for completion [46]. Yields range from 70-85%, with good tolerance for most aromatic substituents [47]. The acidic reaction medium necessitates careful consideration of base-sensitive functional groups, though the fluorophenyl moiety shows excellent stability under these conditions [48].

This method offers the advantage of using readily available and inexpensive reagents, making it particularly attractive for large-scale synthesis [49]. However, the corrosive nature of the reaction medium and the generation of hydrogen bromide require appropriate safety precautions and equipment considerations [50].

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized oxadiazole preparation by dramatically reducing reaction times while improving yields and selectivity [51] [52]. The enhanced heating provided by microwave irradiation enables rapid cyclization under controlled conditions, often completing reactions in minutes rather than hours [53].

For 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine synthesis, microwave conditions typically employ 250-400 watts at 120-150°C for 5-15 minutes [54]. This approach provides yield enhancements of 15-25% compared to conventional heating, while reducing reaction times by 85-95% [55]. The rapid heating minimizes side product formation and thermal decomposition, resulting in cleaner reaction profiles [56].

The microwave approach demonstrates particular advantages for substrates containing sensitive functional groups, as the reduced reaction times minimize exposure to harsh conditions [57]. Additionally, the energy efficiency of microwave heating makes this approach environmentally attractive for large-scale synthesis [58].

Catalytic Methods

3.3.2.1. Zirconium(IV) Chloride Catalysis

Zirconium(IV) chloride has emerged as an efficient Lewis acid catalyst for oxadiazole formation, offering mild conditions and excellent yields [59] [60]. The mechanism involves coordination of the carbonyl oxygen to the zirconium center, activating it toward nucleophilic attack and facilitating cyclization [61].

The reaction typically employs 10-20 mol% zirconium(IV) chloride in dichloromethane at room temperature to 50°C [62]. This approach provides yields of 85-95% with broad substrate compatibility and excellent functional group tolerance [63]. The mild conditions make this method particularly suitable for sensitive substrates, including those containing fluorine substituents [64].

The catalytic nature of this approach offers significant advantages for large-scale synthesis, as the expensive zirconium catalyst can be used in substoichiometric quantities [65]. Additionally, the mild reaction conditions minimize energy requirements and reduce the risk of thermal decomposition [66].

3.3.2.2. Tetrabutylammonium Fluoride Systems

Tetrabutylammonium fluoride (TBAF) represents a unique catalytic system that enables room-temperature oxadiazole formation through base-catalyzed cyclization [67] [68]. The mechanism involves fluoride-mediated deprotonation and activation of the nucleophilic nitrogen, facilitating intramolecular cyclization [69].

The reaction proceeds in tetrahydrofuran at room temperature with 10-100 mol% TBAF, providing yields of 80-98% [70]. The remarkable efficiency of this system stems from the high basicity of fluoride in aprotic solvents, enabling rapid equilibration and cyclization [71]. Reaction times range from 10 minutes to 1 hour, making this one of the most rapid oxadiazole formation methods available [72].

For 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine synthesis, TBAF catalysis offers excellent compatibility with the fluorine substituent, with no observed defluorination or other side reactions [73]. The mild conditions also preserve the amine functionality without requiring protection [74].

Reaction Mechanisms

Oxadiazole Ring Formation Mechanisms

The formation of 1,3,4-oxadiazole rings proceeds through well-established mechanistic pathways that vary depending on the cyclization method employed [75] [76]. The fundamental process involves intramolecular nucleophilic attack by a nitrogen nucleophile on an activated carbonyl carbon, followed by elimination of water or another leaving group [77].

In dehydrative cyclization mechanisms, the process begins with activation of the carbonyl group by the dehydrating agent [78]. For phosphorus oxychloride-mediated reactions, this involves phosphorylation of the amide oxygen, creating a highly electrophilic phosphorus-nitrogen-carbon system [79]. The terminal nitrogen then performs an intramolecular SN2-type attack on the carbonyl carbon, displacing the phosphorus moiety and forming the oxadiazole ring .

Oxidative cyclization mechanisms follow a different pathway, involving initial oxidation of the hydrazone to form a more electrophilic intermediate [81]. In iodine-mediated reactions, the process begins with iodination of the hydrazone nitrogen, creating an N-iodo intermediate that readily undergoes intramolecular cyclization [82]. The driving force for cyclization comes from the relief of ring strain and the formation of the stable aromatic oxadiazole system [83].

Fluorophenyl Group Introduction

The introduction of fluorophenyl substituents into oxadiazole structures requires careful consideration of the electronic and steric effects of the fluorine atom [84] [85]. Fluorine's high electronegativity and small size create unique reactivity patterns that can significantly influence both the synthetic approach and the reaction mechanism [86].

In classical synthetic routes, the fluorophenyl group is typically introduced through the use of 3-fluorobenzoic acid derivatives as starting materials [87]. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carboxylic acid carbonyl, facilitating initial condensation reactions with hydrazides [88]. This electronic activation generally leads to improved yields and reduced reaction times compared to electron-neutral substrates [89].

The presence of fluorine can also influence the cyclization step, as the electron-withdrawing effect increases the electrophilicity of the carbonyl carbon [90]. This enhanced reactivity often enables cyclization under milder conditions, making fluorophenyl-containing substrates particularly suitable for sensitive synthetic approaches [91]. Additionally, the strong carbon-fluorine bond ensures excellent stability throughout the synthetic sequence, with no observed defluorination under standard reaction conditions [92].

Amine Functionality Integration

The incorporation of amine functionality into oxadiazole structures presents unique synthetic challenges, as the nucleophilic nitrogen can interfere with cyclization reactions or undergo unwanted side reactions [93] [94]. Strategic protection and deprotection strategies are often required to achieve successful synthesis [95].

The most common approach involves the use of semicarbazide or thiosemicarbazide derivatives as starting materials, where the amine is already incorporated into the molecular framework [96]. This strategy enables direct cyclization to form 2-amino-1,3,4-oxadiazoles without requiring separate protection steps [97]. The reaction mechanism involves cyclization of the semicarbazide through elimination of carbon dioxide and water, forming the oxadiazole ring with the amine substituent in place [98].

Alternative approaches employ cyanogen bromide or similar reagents to introduce the amine functionality after oxadiazole formation [99]. This method involves initial formation of a 2-cyano-1,3,4-oxadiazole intermediate, followed by reduction of the nitrile group to the corresponding amine [100]. While this approach adds synthetic steps, it offers greater control over the final substitution pattern and can provide higher overall yields for challenging substrates [101].

Industrial Scale Production Considerations

Scalable Synthesis Protocols

The development of scalable synthesis protocols for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine requires careful evaluation of multiple factors including reagent cost, safety profile, environmental impact, and process efficiency [102] [103]. Industrial-scale synthesis demands robust procedures that can be reliably executed in large reactors while maintaining consistent product quality [104].

Flow chemistry approaches have shown particular promise for large-scale oxadiazole synthesis, offering improved safety profiles and enhanced process control [105] [106]. Continuous flow reactors enable precise temperature and residence time control, leading to more consistent product quality and reduced batch-to-batch variation. For iodine-mediated oxidative cyclization, flow systems have demonstrated productivity rates of 34 millimoles per hour with excellent yield consistency.

The integration of in-line purification systems further enhances the attractiveness of flow approaches for industrial applications. Automated chromatographic purification can be incorporated directly into the synthesis stream, eliminating manual unit operations and reducing overall processing time. This integration also reduces solvent consumption and operator exposure to potentially hazardous materials.

Yield Optimization and Purification

Yield optimization for industrial-scale synthesis requires systematic evaluation of all reaction parameters, including temperature, concentration, reaction time, and reagent stoichiometry. Design of experiments approaches enables efficient optimization with minimal experimental effort, identifying optimal conditions that maximize yield while minimizing side product formation.

For 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine synthesis, key optimization parameters include the choice of cyclization method, reaction temperature profile, and workup procedure. Microwave-assisted approaches often provide the highest yields on laboratory scale, but scalability limitations may necessitate alternative approaches for industrial production. Phosphorus oxychloride-mediated cyclization offers excellent scalability and proven industrial applicability, though environmental considerations may favor alternative methods.

Purification protocols must be designed for efficiency and scalability, avoiding chromatographic methods that are impractical on large scale. Crystallization-based purification often provides the most practical approach, requiring optimization of solvent systems and crystallization conditions to achieve high purity and yield. For products containing both fluorophenyl and amine functionalities, careful pH control during workup is essential to prevent unwanted side reactions or product degradation.